molecular formula C32H45ClN6O9S B12389520 Biotin-YVAD-CMK

Biotin-YVAD-CMK

Cat. No.: B12389520
M. Wt: 725.3 g/mol
InChI Key: LXBABZXEMUEYRV-QUBDBNATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-YVAD-CMK is a biologically active peptide that is widely used in scientific research. The compound is composed of biotin, a vitamin that is essential for various metabolic processes, and a tetrapeptide sequence (tyrosine-valine-alanine-aspartic acid) linked to a chloromethyl ketone group. This compound is known for its ability to inhibit caspase-1, an enzyme involved in the inflammatory response and cell death pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-YVAD-CMK involves the solid-phase peptide synthesis method. The process begins with the attachment of the first amino acid (tyrosine) to a solid resin. Subsequent amino acids (valine, alanine, and aspartic acid) are added sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the biotin moiety is attached to the N-terminus of the peptide. Finally, the chloromethyl ketone group is introduced to the C-terminus of the peptide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions: Biotin-YVAD-CMK primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. This group is highly reactive and can form covalent bonds with nucleophiles such as thiol groups in cysteine residues of proteins .

Common Reagents and Conditions:

Major Products: The major products formed from the substitution reactions of this compound are covalently modified proteins where the chloromethyl ketone group has reacted with cysteine residues .

Scientific Research Applications

Biotin-YVAD-CMK has a wide range of applications in scientific research:

Mechanism of Action

Biotin-YVAD-CMK exerts its effects by irreversibly inhibiting caspase-1. The chloromethyl ketone group reacts with the active site cysteine residue of caspase-1, forming a covalent bond and rendering the enzyme inactive. This inhibition prevents the cleavage of pro-inflammatory cytokines such as interleukin-1 beta and interleukin-18, thereby reducing inflammation and cell death .

Comparison with Similar Compounds

Uniqueness: Biotin-YVAD-CMK is unique due to the presence of the biotin moiety, which allows for easy detection and purification using streptavidin-based methods. This feature makes it particularly useful in biochemical assays and research applications where tracking and isolating the compound is essential .

Properties

Molecular Formula

C32H45ClN6O9S

Molecular Weight

725.3 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid

InChI

InChI=1S/C32H45ClN6O9S/c1-16(2)27(31(47)34-17(3)29(45)36-20(13-26(43)44)23(41)14-33)38-30(46)21(12-18-8-10-19(40)11-9-18)35-25(42)7-5-4-6-24-28-22(15-49-24)37-32(48)39-28/h8-11,16-17,20-22,24,27-28,40H,4-7,12-15H2,1-3H3,(H,34,47)(H,35,42)(H,36,45)(H,38,46)(H,43,44)(H2,37,39,48)/t17-,20-,21-,22-,24-,27-,28-/m0/s1

InChI Key

LXBABZXEMUEYRV-QUBDBNATSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3

Origin of Product

United States

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